N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a benzamide moiety
Mechanism of Action
Thiazole Ring
The thiazole ring is a five-membered heterocyclic compound containing one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs . They are known to interact with various biochemical pathways and enzymes, potentially activating or inhibiting them .
Pyrazole Ring
The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving a thioamide and an α-haloketone.
Coupling Reactions: The pyrazole and thiazole rings are then coupled using a linker, such as an ethyl group.
Benzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chloro-5-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and thiazole rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-23-12-3-4-14(17)13(9-12)15(22)18-7-5-11-10-24-16(20-11)21-8-2-6-19-21/h2-4,6,8-10H,5,7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKPELHYVCBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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